Dapagliflozin Keto Impurity

Catalog No.
S884206
CAS No.
2169998-23-4
M.F
C21H23ClO7
M. Wt
422.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dapagliflozin Keto Impurity

CAS Number

2169998-23-4

Product Name

Dapagliflozin Keto Impurity

IUPAC Name

[2-chloro-5-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone

Molecular Formula

C21H23ClO7

Molecular Weight

422.9 g/mol

InChI

InChI=1S/C21H23ClO7/c1-2-28-13-6-3-11(4-7-13)17(24)14-9-12(5-8-15(14)22)21-20(27)19(26)18(25)16(10-23)29-21/h3-9,16,18-21,23,25-27H,2,10H2,1H3/t16-,18+,19+,20-,21+/m1/s1

InChI Key

YPBPJGIQJRTYNA-RQSWOZRGSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl

Impurity Profiling and Qualification

  • One crucial application of Dapagliflozin Keto Impurity is in impurity profiling and qualification during drug development. This involves identifying, characterizing, and understanding the potential impact of all impurities present in a drug substance. By isolating and analyzing Dapagliflozin Keto Impurity, researchers can assess its potential impact on the final drug product. This information is vital for ensuring the drug's safety and efficacy [, ].

Setting Specifications and Degradation Studies

  • Dapagliflozin Keto Impurity can also be used to set specifications for the acceptable level of impurities in the final Dapagliflozin drug product. Regulatory agencies require manufacturers to establish these specifications to guarantee product quality and consistency. By studying how Dapagliflozin Keto Impurity behaves over time and under different storage conditions, researchers can determine a safe and acceptable limit for its presence in the final medication [, ].
  • Dapagliflozin Keto Impurity is for research purposes only and should not be used for human consumption.

Dapagliflozin Keto Impurity, with the Chemical Abstracts Service (CAS) number 2169998-23-4, is a chemical compound associated with the pharmaceutical drug Dapagliflozin, which is primarily used in the treatment of type 2 diabetes. The molecular formula for Dapagliflozin Keto Impurity is C21H23ClO7, and it has a molecular weight of 422.86 g/mol. This compound is categorized as an impurity and is significant in quality control processes during the synthesis of Dapagliflozin and its formulations .

Dapagliflozin Keto Impurity is characterized by its structural complexity, which includes a chloro-substituted aromatic ring and multiple hydroxyl groups indicative of its potential biological activity. The compound's structure can be represented by the Simplified Molecular Input Line Entry System (SMILES) notation: CCOc1ccc(cc1)C(=O)c2cc(ccc2Cl)C3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O .

Dapagliflozin Keto Impurity, by definition, is not the intended active ingredient and likely does not possess the same mechanism of action as Dapagliflozin.

  • Safety information on Dapagliflozin Keto Impurity is not publicly available.
  • Generally, unknown impurities raise concerns about potential side effects or interactions within the body.
  • Pharmaceutical manufacturers rigorously test and set limits for such impurities to minimize risks associated with the final drug product [].
Typical of organic synthesis. These reactions may include:

  • Acylation: The introduction of an acyl group into an aromatic ring, which can be achieved through Friedel-Crafts acylation.
  • Reduction: The conversion of ketones to alcohols, often using reducing agents such as sodium borohydride.
  • Esterification: The formation of esters from acids and alcohols, which may be relevant in the formation of the ethoxy group present in the compound.

The specific reaction pathways can vary based on the synthetic route chosen for producing Dapagliflozin and its impurities.

The synthesis methods for Dapagliflozin Keto Impurity typically involve multi-step organic synthesis processes. These methods may include:

  • Starting Materials: Utilizing commercially available precursors that contain necessary functional groups.
  • Reagent Selection: Choosing appropriate reagents for each step to ensure high yield and purity.
  • Purification: Employing techniques such as High-Performance Liquid Chromatography (HPLC) to achieve >95% purity for regulatory compliance.

These methods are crucial for ensuring that the impurity levels are controlled during the production of Dapagliflozin .

Dapagliflozin Keto Impurity serves several important roles in pharmaceutical development:

  • Quality Control: It is utilized as a standard reference material during the quality control processes to ensure that Dapagliflozin formulations meet regulatory standards.
  • Toxicity Studies: The impurity is studied to assess any potential toxic effects that may arise from its presence in drug formulations.
  • Regulatory Filings: It is significant for Abbreviated New Drug Application (ANDA) filings with regulatory bodies like the FDA, where detailed impurity profiles are required .

Interaction studies involving Dapagliflozin Keto Impurity focus on its behavior in biological systems and its potential interactions with other compounds. While specific data on these interactions are scarce, impurities can affect pharmacokinetics and pharmacodynamics by altering drug metabolism or efficacy. Therefore, understanding these interactions is critical for ensuring patient safety and therapeutic effectiveness .

Dapagliflozin Keto Impurity shares structural similarities with several other compounds used in diabetes management and related therapeutic areas. Key similar compounds include:

  • Canagliflozin: Another sodium-glucose transporter 2 inhibitor used for type 2 diabetes treatment.
  • Empagliflozin: Similar to Dapagliflozin, it also inhibits sodium-glucose transporter 2.
  • Ertugliflozin: A newer addition to this class of drugs with similar mechanisms.

Comparison Table

Compound NameCAS NumberMolecular FormulaUnique Features
Dapagliflozin461432-26-8C21H25ClO7First-in-class sodium-glucose transporter 2 inhibitor
Canagliflozin872273-64-0C24H25ClO7Contains a larger aliphatic side chain
Empagliflozin864070-44-0C23H27ClO7Notable for cardiovascular benefits
Ertugliflozin1203326-66-9C22H25ClO7Distinctive structural modifications

Each compound exhibits unique features that differentiate them from one another while maintaining a common mechanism of action related to glucose regulation .

XLogP3

1.8

Dates

Modify: 2024-04-14

Explore Compound Types